Propyl nitroacetate

Description

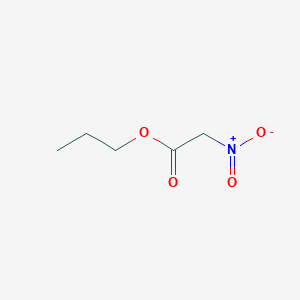

Structure

3D Structure

Properties

CAS No. |

31333-36-5 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

propyl 2-nitroacetate |

InChI |

InChI=1S/C5H9NO4/c1-2-3-10-5(7)4-6(8)9/h2-4H2,1H3 |

InChI Key |

XQMNREAJJOSXMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Propyl Nitroacetate from Propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of propyl nitroacetate (B1208598), a valuable intermediate in the preparation of various pharmaceutical and pesticidal products.[1] The following sections detail the primary synthetic pathways, experimental protocols, and relevant quantitative data to facilitate the successful laboratory-scale production of this compound. The synthesis of propyl nitroacetate can be approached through two main strategies: the direct esterification of nitroacetic acid with propanol (B110389) and the transesterification of a lower alkyl nitroacetate.

Synthetic Pathways

The synthesis of this compound from propanol can be achieved through two primary routes, each with distinct advantages.

Route 1: Fischer Esterification of Nitroacetic Acid with Propanol

This classical approach involves the acid-catalyzed reaction between nitroacetic acid and propanol to yield this compound and water.[2] To drive the equilibrium towards the product, a strong acid catalyst is typically employed, and water is removed as it is formed. A common precursor for this reaction is the dipotassium (B57713) salt of nitroacetic acid, which can be synthesized from nitromethane (B149229).[3] The overall workflow for this route is depicted below.

Figure 1: Workflow for the synthesis of this compound via Fischer esterification.

Route 2: Transesterification of Methyl Nitroacetate with Propanol

Figure 2: Reaction pathway for the synthesis of this compound via transesterification.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of alkyl nitroacetates, providing a reference for expected yields and optimal reaction conditions.

Table 1: Synthesis of the Dipotassium Salt of Nitroacetic Acid

| Reactant | Molar Ratio | Yield (%) | Reference |

| Nitromethane | 1.0 | 79-88 | [3] |

| Potassium Hydroxide | - | [3] |

Table 2: Synthesis of Alkyl Nitroacetates via Esterification

| Product | Alcohol | Catalyst | Yield (%) | Reference |

| Methyl Nitroacetate | Methanol | Sulfuric Acid | 66-70 | [3] |

| Ethyl Nitroacetate | Ethanol | Sulfuric Acid | >70 | [3] |

| This compound | Propanol | Sulfuric Acid | Not specified, but obtainable by this method. | [3] |

Table 3: Transesterification of Methyl 2-Nitroacetate

| Alcohol | Catalyst | Yield (%) | Reference |

| Various 1°, 2°, 3° alcohols | Dibutyltin(IV) oxide (DBTO) | Good yields in most cases | [4][5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of the Dipotassium Salt of Nitroacetic Acid

This procedure is adapted from the synthesis of the dipotassium salt of nitroacetic acid as a precursor for esterification.[3]

-

Preparation of Potassium Hydroxide Solution: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel, prepare a solution of 224 g of potassium hydroxide in 112 g of water.

-

Reaction with Nitromethane: Over a period of 30 minutes, add 61 g (1.0 mole) of nitromethane from the dropping funnel. The reaction is exothermic and the temperature may rise to 60-80°C.

-

Reflux: Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C. Do not stir mechanically during this period to avoid decomposition.

-

Isolation: After cooling to room temperature, filter the precipitated crystalline product. Wash the solid several times with methanol and dry it in a vacuum desiccator to yield the dipotassium salt of nitroacetic acid.

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol is an adaptation of the synthesis of methyl nitroacetate.[3]

-

Reaction Setup: In a 2-liter, three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a pressure-equalizing dropping funnel with a calcium chloride drying tube, and a thermometer, charge 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and an excess of propanol.

-

Acid Addition: Cool the reaction mixture to -15°C ± 3°C. With vigorous stirring, add a catalytic amount of concentrated sulfuric acid (approximately 1.16 moles per mole of the dipotassium salt) over about 1 hour, maintaining the temperature at -15°C.

-

Reaction: Allow the mixture to warm to room temperature over 4 hours and continue stirring for another 4 hours at room temperature.

-

Workup: Remove the precipitate by suction filtration. Concentrate the filtrate on a rotary evaporator at 30-40°C.

-

Extraction: Dissolve the residual oil in a suitable organic solvent (e.g., benzene (B151609) or ethyl acetate) and wash with water.

-

Drying and Distillation: Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation. Further distillation of the residue under reduced pressure will yield this compound.

Protocol 3: Synthesis of this compound via Transesterification

This protocol is based on the transesterification of methyl 2-nitroacetate.[4][5]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine methyl 2-nitroacetate, an excess of propanol, and a catalytic amount of dibutyltin(IV) oxide (DBTO).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as gas chromatography to observe the formation of this compound and the disappearance of methyl nitroacetate.

-

Purification: Once the reaction is complete, the this compound can be isolated by fractional distillation under reduced pressure to separate it from the remaining propanol, methanol byproduct, and the catalyst.

Safety Considerations

-

Nitro compounds can be explosive, and care should be taken, especially during heating and distillation.

-

The dipotassium salt of nitroacetic acid is explosive and should not be ground into a fine powder when dry.[6][7]

-

Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment.

-

All reactions should be carried out in a well-ventilated fume hood.

References

- 1. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Convenient and âGreenerâ Synthesis of Methyl Nitroacetate [acs.figshare.com]

Propyl 2-Nitroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-nitroacetate is an organic compound that serves as a valuable intermediate in various synthetic chemical processes. Its structure, featuring both an ester and a nitro functional group, allows for a range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a detailed overview of its chemical structure, IUPAC nomenclature, physical and chemical properties, synthesis protocols, and key chemical reactions.

Chemical Structure and IUPAC Name

The chemical structure of propyl 2-nitroacetate consists of a propyl ester of nitroacetic acid. The nitro group is positioned on the alpha-carbon relative to the carbonyl group of the ester.

Chemical Structure:

IUPAC Name: propyl 2-nitroacetate[1]

Synonyms: n-Propyl nitroacetate, Acetic acid, nitro-, propyl ester, nitro-acetic acid propyl ester[1]

CAS Number: 31333-36-5[1]

Molecular Formula: C5H9NO4[1]

Molecular Weight: 147.13 g/mol [1]

Physicochemical Properties

| Property | Value (for Ethyl 2-nitroacetate) | Reference |

| Boiling Point | 105-107 °C at 25 mmHg | |

| Density | 1.199 g/mL at 25 °C | |

| Refractive Index | n20/D 1.424 |

Spectroscopic Data

Specific spectroscopic data for propyl 2-nitroacetate could not be located in the available search results. As a reference for researchers, the expected spectral characteristics can be inferred from the data available for analogous compounds like ethyl 2-nitroacetate and propyl acetate. Key expected features would include:

-

¹H NMR: Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the oxygen) and a singlet for the alpha-carbon protons.

-

¹³C NMR: Resonances for the three distinct carbons of the propyl group, the carbonyl carbon, and the alpha-carbon bearing the nitro group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, and symmetric and asymmetric stretches for the N-O bonds of the nitro group.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of an ester and a nitro compound.

Experimental Protocols

Synthesis of Propyl 2-Nitroacetate

A detailed experimental protocol for the synthesis of propyl 2-nitroacetate is not explicitly available. However, it can be prepared by a method analogous to the synthesis of methyl and ethyl nitroacetate.[2][3] The general procedure involves the esterification of the dipotassium (B57713) salt of nitroacetic acid with propanol (B110389) in the presence of a strong acid like sulfuric acid.[2][3]

General Two-Step Procedure (Adapted for Propyl 2-Nitroacetate):

Step 1: Preparation of the Dipotassium Salt of Nitroacetic Acid [2]

-

Prepare a solution of potassium hydroxide (B78521) in water.

-

Slowly add nitromethane (B149229) to the potassium hydroxide solution.

-

Heat the reaction mixture to reflux.

-

After cooling, the precipitated dipotassium salt of nitroacetic acid is filtered, washed with methanol, and dried.

Step 2: Esterification to Propyl 2-Nitroacetate [2]

-

Suspend the finely powdered dipotassium salt of nitroacetic acid in propanol.

-

Cool the mixture to a low temperature (e.g., -15 °C).

-

With vigorous stirring, slowly add concentrated sulfuric acid, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and continue stirring.

-

Remove the precipitate by filtration.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude propyl 2-nitroacetate by distillation under reduced pressure.

Key Chemical Reactions

Propyl 2-nitroacetate, as a nitroester, can participate in a variety of important carbon-carbon bond-forming reactions. One of the most fundamental is the Henry Reaction (or Nitroaldol Reaction).

The Henry Reaction

The Henry Reaction is the base-catalyzed addition of a nitroalkane (in this case, the alpha-carbon of propyl 2-nitroacetate) to an aldehyde or ketone.[4][5][6] This reaction is a powerful tool for the synthesis of β-nitro alcohols, which are versatile intermediates that can be further transformed into other valuable compounds.[4][5]

The reaction proceeds via the following general steps:

-

Deprotonation of the alpha-carbon of propyl 2-nitroacetate by a base to form a nitronate anion.[4]

-

Nucleophilic attack of the nitronate on the carbonyl carbon of an aldehyde or ketone.[4]

-

Protonation of the resulting alkoxide to yield the β-nitro alcohol product.[4]

Below is a diagram illustrating the workflow of the Henry Reaction with propyl 2-nitroacetate.

Conclusion

Propyl 2-nitroacetate is a synthetically useful building block, primarily employed as an intermediate in organic synthesis. While specific physical and spectroscopic data are not widely published, its chemical reactivity, particularly in fundamental reactions like the Henry reaction, is well-established. The protocols and reaction schemes provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis, enabling them to effectively utilize this versatile compound in their work.

References

Propyl nitroacetate safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Classification

A definitive Globally Harmonized System (GHS) classification for propyl nitroacetate (B1208598) is not available in the public domain. Without a comprehensive SDS, a full hazard profile, including pictograms, signal words, and specific hazard and precautionary statements, cannot be provided.

It is crucial for any personnel handling this compound to treat it as a substance of unknown toxicity and to handle it with the highest degree of caution, utilizing appropriate personal protective equipment and engineering controls.

Physical and Chemical Properties

Detailed and verified physical and chemical property data for propyl nitroacetate are limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 31333-36-5 | [1][2] |

| Molecular Formula | C5H9NO4 | [1][2] |

| Molecular Weight | 147.13 g/mol | [1][2] |

Further physical and chemical data, such as boiling point, melting point, flash point, density, and solubility, are not available in the consulted resources.

Handling and Storage

Given the lack of specific handling and storage guidelines, general best practices for handling potentially hazardous research chemicals should be strictly followed.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of any vapors or mists.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep away from heat, sparks, and open flames.

First-Aid Measures

In the absence of specific first-aid procedures for this compound, the following general guidelines should be followed in case of exposure.

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

If inhaled: Move the exposed person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical professional with the available chemical information.

Toxicological Information

There is no available toxicological data for this compound in the searched resources. This includes information on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.

Logical Relationship Diagram: General Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing chemical hazards in the absence of a complete Safety Data Sheet.

Conclusion

The safety information available for this compound (CAS 31333-36-5) is critically limited. The absence of a comprehensive Safety Data Sheet necessitates that this compound be handled with the utmost care, treating it as a substance with a high and unknown hazard potential. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. It is imperative to obtain a complete and verified SDS from a chemical supplier before any use of this substance. The information provided in this guide is for preliminary informational purposes only and is not a substitute for a formal safety assessment based on a complete SDS.

References

Propyl Nitroacetate: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nitroacetate (B1208598), a lesser-known member of the alkyl nitroacetate family, holds a place in the broader history of organic synthesis. While specific details of its discovery are not prominently documented, its existence and methods for its preparation are extensions of the well-established chemistry of nitroacetic acid esters. These esters, particularly the ethyl and methyl variants, have been recognized for their utility as intermediates in the synthesis of amino acids and other complex organic molecules. This technical guide provides a comprehensive overview of the historical context and the key synthetic methodologies that lead to the formation of propyl nitroacetate, drawing from foundational research in the field.

Historical Context and Discovery

The synthesis of alkyl nitroacetates has been a subject of chemical investigation for over a century. Early methods were often plagued by low yields and hazardous reagents. The work of Wilhelm Steinkopf in the early 20th century laid some of the groundwork for the preparation of these compounds. However, a significant advancement came in 1949 when H. Feuer, H. B. Hass, and K. S. Warren published "An Improved Synthesis of Esters of Nitroacetic Acid."[1][2] This publication detailed a more efficient and higher-yielding method for producing methyl and ethyl nitroacetate, which could be extrapolated to other alkyl esters like this compound. An entry in Organic Syntheses explicitly states that propyl and 2-propyl esters can be obtained by this improved method.[3] The compound is identified by the CAS Number 31333-36-5.[4][5]

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C / mm Hg) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) | Yield (%) |

| This compound | C₅H₉NO₄ | 147.13 | Not Available | Not Available | Not Available | Not Available |

| Methyl Nitroacetate | C₃H₅NO₄ | 119.07 | 93-94 / 15 | Not Reported | 1.4245 | ~60 |

| Ethyl Nitroacetate | C₄H₇NO₄ | 133.10 | 105-107 / 25 | 1.1195 | 1.4252 | ~60 |

Key Experimental Protocols

The following experimental protocols are adapted from the improved synthesis of alkyl nitroacetates described by Feuer, Hass, and Warren in 1949, and are applicable to the synthesis of this compound.[1]

Preparation of Dipotassium (B57713) Nitroacetate

This is a crucial starting material for the synthesis of alkyl nitroacetates.

Materials:

-

Nitromethane

-

Potassium Hydroxide (B78521)

Procedure:

-

A solution of potassium hydroxide in methanol is prepared.

-

Nitromethane is added dropwise to the cooled methanolic potassium hydroxide solution while stirring.

-

The reaction mixture is allowed to stand, during which the dipotassium salt of nitroacetic acid precipitates.

-

The precipitated salt is filtered, washed with methanol, and dried.

Synthesis of this compound

This procedure is an adaptation of the method for synthesizing methyl and ethyl nitroacetate.

Materials:

-

Dipotassium Nitroacetate

-

n-Propanol

-

Concentrated Sulfuric Acid

-

Anhydrous Sodium Sulfate (optional, used in some variations to improve yield)

-

Ether or other suitable extraction solvent

-

5% Sodium Carbonate solution

Procedure:

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, suspend finely powdered dipotassium nitroacetate in n-propanol.

-

Cool the mixture to a low temperature (e.g., -50 to -60°C) using a dry ice-trichloroethylene bath.

-

Add concentrated sulfuric acid dropwise to the stirred suspension while maintaining the low temperature.

-

After the addition is complete, continue stirring at low temperature for several hours, then allow the mixture to warm to room temperature and stir for an extended period (e.g., 144 hours).

-

Filter off the precipitated potassium sulfate.

-

Remove the excess n-propanol under vacuum.

-

Dilute the oily residue with a suitable solvent like ether and neutralize it with a 5% solution of sodium carbonate.

-

Separate the organic layer, dry it over a suitable drying agent, and evaporate the solvent.

-

The crude this compound can then be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of alkyl nitroacetates, which is applicable for the preparation of this compound.

Applications and Biological Activity

There is a significant lack of specific information in the scientific literature regarding the applications and biological activity of this compound. While alkyl nitroacetates, in general, are known as synthetic intermediates, the specific uses of the propyl ester are not well-documented. Similarly, no studies detailing the biological effects or interactions with signaling pathways of this compound were identified. The broader class of nitro compounds is known to have diverse biological activities, but this cannot be directly extrapolated to this compound without specific research.

Conclusion

This compound remains a relatively obscure chemical entity, with its scientific footprint largely confined to the general methodologies for the synthesis of alkyl nitroacetates. The foundational work in the mid-20th century provided a viable synthetic route, yet the specific properties and potential applications of the propyl derivative have not been extensively explored or reported. This guide serves to consolidate the available historical and synthetic knowledge, while also highlighting the significant gaps in the scientific literature concerning the detailed characterization and utility of this compound. For researchers in drug development and organic synthesis, this presents an opportunity for further investigation into the properties and potential applications of this compound.

References

A Theoretical and Methodological Guide to the Reactivity of Propyl Nitro-Compounds: A Case Study on n-Propyl Nitrate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and experimental methodologies used to study the reactivity of small organic nitro-compounds. While direct, in-depth theoretical literature on propyl nitroacetate (B1208598) is limited, the principles of its reactivity can be effectively understood by examining a closely related and well-studied molecule: n-propyl nitrate (B79036) (PPN). This document leverages detailed studies on PPN to provide a framework for investigating the stability, decomposition pathways, and reaction kinetics applicable to propyl nitroacetate and similar molecules.

The following sections outline the key reaction mechanisms, present quantitative kinetic data, detail the experimental and computational protocols used in such studies, and provide visual representations of the core processes.

Core Concepts in the Reactivity of Nitro-Compounds

The reactivity of aliphatic nitro-compounds is largely dictated by the nature of the bond to the nitro group (-NO₂) or, in the case of nitrates, the nitrate group (-ONO₂). Thermal decomposition is a primary pathway for degradation. For alkyl nitrates like PPN, the initial and rate-determining step is typically the homolytic cleavage of the O–NO₂ bond. This process generates an alkoxy radical and nitrogen dioxide (NO₂), which can then participate in a cascade of subsequent reactions.

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating these reaction mechanisms. DFT allows for the calculation of bond dissociation energies (BDEs), activation energies for transition states, and the thermodynamic properties of reactants, intermediates, and products, providing a detailed picture of the reaction landscape.

Reaction Pathways: The Thermal Decomposition of n-Propyl Nitrate

The thermal decomposition of n-propyl nitrate (CH₃CH₂CH₂ONO₂) serves as an excellent model for understanding the reactivity of similar compounds. The process is initiated by the cleavage of the O–NO₂ bond, which is the weakest bond in the molecule.

Initial Step: O–NO₂ Bond Fission The primary step is the unimolecular dissociation of the parent molecule to form a propoxy radical and nitrogen dioxide.

CH₃CH₂CH₂ONO₂ → CH₃CH₂CH₂O• + NO₂

Subsequent Alkoxy Radical Reactions The resulting propoxy radical (CH₃CH₂CH₂O•) is highly reactive and can undergo several competing reactions, primarily unimolecular decomposition through C-C bond fission or isomerization.[1]

-

Decomposition (β-scission): The most common pathway involves the cleavage of the C-C bond beta to the oxygen atom, yielding an ethyl radical and formaldehyde.[1] CH₃CH₂CH₂O• → •CH₂CH₃ + CH₂O

-

Isomerization: The alkoxy radical can also isomerize to form a hydroxy-substituted alkyl radical.[1]

The overall mechanism highlights a complex network of reactions that follow the initial bond-breaking event.

References

An In-Depth Technical Guide to the Solubility of Propyl Nitroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nitroacetate (B1208598) is an organic compound of interest in various chemical synthesis and drug development processes. Its solubility profile in different organic solvents is a critical parameter for reaction optimization, purification, formulation, and analytical method development. This guide aims to provide a thorough understanding of its expected solubility behavior, drawing parallels from structurally similar molecules and outlining a general methodology for its experimental determination.

The general principle of "like dissolves like" suggests that propyl nitroacetate, a polar organic molecule, will exhibit greater solubility in polar organic solvents.[1][2] The presence of both a polar nitro group and an ester functional group, combined with a nonpolar propyl chain, results in a molecule with a nuanced solubility profile.

Solubility Data

While specific quantitative solubility data for this compound remains elusive in publicly accessible databases and literature, the solubility of related compounds provides valuable insights into its expected behavior. The following table summarizes available qualitative and quantitative solubility information for propyl acetate (B1210297) and ethyl nitroacetate.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| Propyl Acetate | Water | 16 | 1.6 g/100mL[3] | Quantitative |

| Water | 20 | 1.89 x 10⁴ mg/L[3] | Quantitative | |

| Ethanol (95%) | - | 1 mL in 1 mL[3] | Quantitative | |

| Carbon Tetrachloride | - | Soluble[3] | Qualitative | |

| Alcohol, Ether | - | Miscible[3] | Qualitative | |

| Ethyl Nitroacetate | Water | - | Slightly soluble[4][5] | Qualitative |

| Chloroform (B151607) | - | Soluble[4] | Qualitative | |

| Ethyl Acetate | - | Soluble[4] | Qualitative | |

| Propyl 4-Nitrobenzoate | Ethanol, Acetone (B3395972), Methanol (B129727) | - | More soluble[6] | Qualitative |

| Water | - | Limited solubility[6] | Qualitative |

Based on the data for these analogous compounds, it can be inferred that this compound is likely to be:

-

Highly soluble in polar aprotic solvents such as acetone and ethyl acetate.

-

Soluble in alcohols like methanol and ethanol.

-

Soluble in chlorinated solvents like chloroform and dichloromethane.[4][7][8][9]

-

Sparingly soluble in water.

The synthesis procedure for methyl nitroacetate, which can be adapted for this compound, involves dissolving the crude product in benzene, indicating solubility in aromatic hydrocarbon solvents.[10]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[11]

-

Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.[11]

-

Dilution: Dilute the filtered sample to a known volume with the same solvent. This may require a series of dilutions to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of an organic compound.

Conclusion

While direct quantitative solubility data for this compound is sparse, a strong inference of its solubility profile can be drawn from its structural analogs. It is expected to be soluble in a range of common organic solvents, particularly polar aprotic and alcoholic solvents, and less soluble in water. For precise quantitative data, the experimental protocol outlined in this guide provides a robust framework for researchers. The provided workflow visualization further clarifies the logical steps involved in such a determination. This technical guide serves as a foundational resource for scientists and professionals in drug development, enabling informed decisions in process design and formulation.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. Propyl Acetate | C5H10O2 | CID 7997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl nitroacetate, 97% | Fisher Scientific [fishersci.ca]

- 5. Ethyl nitroacetate | 626-35-7 | FE11189 | Biosynth [biosynth.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: A Convenient and “Greener” Synthesis of Methyl Nitroacetate [orgspectroscopyint.blogspot.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Convenient and âGreenerâ Synthesis of Methyl Nitroacetate [acs.figshare.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. quora.com [quora.com]

Navigating the Stability and Storage of Propyl Nitroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propyl nitroacetate (B1208598), a nitroalkane ester, presents unique challenges in its handling and storage due to the inherent reactivity of the nitro group. While specific stability data for propyl nitroacetate is not extensively available in public literature, a comprehensive understanding of its stability profile can be extrapolated from data on analogous alkyl nitroacetates and general principles of nitro compound chemistry. This guide provides a detailed overview of the factors influencing the stability of this compound, recommended storage conditions, and potential degradation pathways, empowering researchers to ensure the integrity of this valuable chemical intermediate.

Core Stability Considerations

The stability of this compound is primarily influenced by temperature, pH (presence of acids or bases), light, and the presence of nucleophiles or oxidizing and reducing agents. The electron-withdrawing nature of the nitro group makes the α-carbon acidic and susceptible to deprotonation, while the ester functional group is prone to hydrolysis.

General Recommendations for Handling and Storage

To maintain the purity and prevent degradation of this compound, the following storage conditions are recommended based on guidelines for similar nitro compounds and esters:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, well-ventilated area.[1] | Minimizes thermal decomposition and reduces vapor pressure. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in amber or opaque containers. | Protects from photolytic degradation. |

| Container | Tightly sealed, approved containers.[1][2] | Prevents leakage and exposure to contaminants. |

| pH | Avoid contact with strong acids and bases.[3][4] | Prevents acid- or base-catalyzed hydrolysis and other decomposition reactions. |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[1][4][5] | These can induce vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing appropriate analytical methods to monitor its stability and for interpreting degradation product profiles.

Hydrolysis

The ester functional group of this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of nitroacetic acid and propanol.

-

Base-Catalyzed Hydrolysis (Saponification): Strong bases will deprotonate the α-carbon and can also directly attack the carbonyl carbon of the ester, leading to the formation of a nitroacetate salt and propanol. Basic nucleophiles are highly reactive with alkyl nitroacetoacetates.[3]

Caption: Potential hydrolysis pathways for this compound.

Thermal Decomposition

While specific data for this compound is unavailable, studies on other alkyl nitrates suggest that thermal decomposition is a significant degradation route. The initial step is often the cleavage of the O-NO2 bond, leading to the formation of an alkoxy radical and nitrogen dioxide.[6] For this compound, this would likely be followed by further reactions of the resulting radicals. The decomposition of related compounds can be accelerated by the presence of impurities.

Caption: Generalized thermal decomposition pathway.

Photodegradation

Nitroalkanes can undergo photolytic degradation upon exposure to ultraviolet light. The specific pathway for this compound is not documented, but it could involve cleavage of the C-N or N-O bonds, leading to the formation of various radical species and subsequent degradation products.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method must be developed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

General HPLC Method Development Workflow

-

Forced Degradation Studies: Subject this compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.

-

Column and Mobile Phase Screening: Screen various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients) to achieve separation of the parent compound from its degradation products.

-

Method Optimization: Fine-tune the mobile phase gradient, flow rate, column temperature, and injection volume to achieve optimal resolution, peak shape, and run time.

-

Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

While specific, quantitative stability data for this compound is sparse, a robust understanding of its potential degradation pathways and appropriate storage conditions can be established by examining related compounds and general chemical principles. By implementing the recommended storage and handling procedures and developing validated stability-indicating analytical methods, researchers can ensure the quality and reliability of this compound in their scientific endeavors. Further studies are warranted to delineate the specific degradation kinetics and products of this compound to provide a more complete stability profile.

References

Propyl Nitroacetate: A Technical Overview of its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Propyl nitroacetate (B1208598) is an alkyl nitroacetate compound recognized for its utility as an intermediate in the synthesis of various pharmaceutical and pesticidal products. This document provides a concise technical guide to its core physicochemical properties and outlines a common experimental protocol for its synthesis and analysis.

Physicochemical Data

The fundamental properties of propyl nitroacetate are summarized below, providing a clear reference for experimental and developmental applications.

| Property | Value | Citations |

| Molecular Formula | C₅H₉NO₄ | [1][2] |

| Molecular Weight | 147.13 g/mol | [2] |

| 147.129 g/mol | [1] | |

| CAS Number | 31333-36-5 | [1][2] |

| Common Synonyms | n-Propyl nitroacetate, Propyl 2-nitroacetate, Acetic acid, nitro-, propyl ester | [1][2] |

Experimental Protocols

The following sections detail methodologies for the synthesis and subsequent analysis of this compound, reflecting established organic chemistry techniques.

Alkyl nitroacetates, including the propyl ester, can be effectively prepared from the dipotassium (B57713) salt of nitroacetic acid through esterification.[3] This method avoids the use of potentially explosive intermediates like acetyl nitrate.[4]

Materials:

-

Dipotassium salt of nitroacetic acid

-

Propan-1-ol

-

Concentrated Sulfuric Acid

-

Anhydrous Magnesium Sulfate (B86663)

-

Benzene (B151609) (or a suitable alternative extraction solvent like dichloromethane)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for reaction, filtration, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dipotassium salt of nitroacetic acid in an excess of propan-1-ol.

-

Acidification & Esterification: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid to the stirred suspension. The addition of a strong acid facilitates the formation of nitroacetic acid, which is subsequently esterified.

-

Dehydration: To drive the esterification equilibrium towards the product and prevent side reactions like the Nef reaction, add anhydrous magnesium sulfate to the reaction mixture.[3]

-

Reaction Completion: Allow the mixture to warm to room temperature and then stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Remove the solid precipitate by suction filtration. Concentrate the filtrate using a rotary evaporator at a temperature between 30-40°C.

-

Extraction: Dissolve the residual oil in a suitable organic solvent (e.g., benzene or dichloromethane) and wash with water to remove any remaining inorganic salts or acids.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation. The crude this compound can then be purified by distillation under reduced pressure to yield the final product.

The purity of the synthesized this compound can be determined using gas chromatography, a standard method for analyzing volatile organic compounds like esters.[5]

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Capillary Column (e.g., 5% FFAP on Chromosorb W-HP or equivalent)

-

Nitrogen or Helium as carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity solvent, such as dichloromethane (B109758) or ethyl acetate.

-

Standard Preparation: Prepare a series of calibration standards of known concentrations using a certified reference standard of this compound, if available.

-

GC-FID Analysis:

-

Set the injector and detector temperatures appropriately (e.g., 250°C).

-

Establish a suitable temperature program for the column oven to ensure proper separation of the analyte from any impurities (e.g., starting at 70°C).

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into the GC.

-

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the this compound to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by comparing the sample response to the calibration curve generated from the standards.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the protocol above.

Caption: Synthesis and Purification Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Propyl Nitroacetate via the Dipotassium Salt of Nitroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of propyl nitroacetate (B1208598), a valuable intermediate in pharmaceutical and chemical research. The described methodology proceeds through the formation of the dipotassium (B57713) salt of nitroacetic acid, a key precursor.

Overview of the Synthetic Pathway

The synthesis of propyl nitroacetate from nitromethane (B149229) is a two-step process. The first step involves the self-condensation of nitromethane in the presence of a strong base, potassium hydroxide (B78521), to form the dipotassium salt of nitroacetic acid.[1][2] The second step is the esterification of this salt with n-propanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired this compound.[2][3] This method is a variation of the well-established Steinkopf method.[2]

Experimental Protocols

Synthesis of Dipotassium Salt of Nitroacetic Acid

This protocol is adapted from established procedures for the synthesis of the dipotassium salt of nitroacetic acid.[2][4]

Materials:

-

Nitromethane

-

Potassium hydroxide (KOH)

-

Deionized water

-

Methanol

Equipment:

-

3 L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Condenser with a calcium chloride drying tube

-

Pressure-equalizing dropping funnel

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

Procedure:

-

Prepare a fresh solution of 224 g of potassium hydroxide in 112 g of water and place it in the 3 L three-necked flask.

-

Equip the flask with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel.

-

From the dropping funnel, add 61 g (1.0 mole) of nitromethane over a period of 30 minutes with stirring. The reaction is exothermic, and the temperature may rise to 60-80°C.[2]

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour using a heating mantle or an oil bath maintained at approximately 160°C.[2] During this time, the mixture will turn from a yellowish color to a deep red-brown, and ammonia (B1221849) gas will be liberated.[2] Caution: Avoid mechanical stirring during the reflux period to prevent product decomposition.[2]

-

After refluxing, allow the mixture to cool to room temperature.

-

Collect the precipitated crystalline product by filtration.

-

Wash the collected solid several times with methanol.

-

Dry the product in a vacuum desiccator under reduced pressure to yield the dipotassium salt of nitroacetic acid.

Expected Yield: 71.5–80.0 g (79–88% based on nitromethane).[2]

Synthesis of this compound

This protocol is an adaptation of the method used for the synthesis of methyl and ethyl nitroacetate.[2][3]

Materials:

-

Dipotassium salt of nitroacetic acid (finely powdered)

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene (B151609) (or a less hazardous solvent like ethyl acetate)

-

Anhydrous sodium sulfate (B86663)

-

5% Sodium carbonate solution

Equipment:

-

2 L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel with a calcium chloride drying tube

-

Thermometer

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 550 ml of n-propanol.

-

Cool the reaction mixture to -15°C ± 3°C using a low-temperature bath.

-

With vigorous stirring, add 116 g (1.16 moles) of concentrated sulfuric acid dropwise from the dropping funnel over approximately 1 hour. Ensure the reaction temperature is maintained at -15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for an additional 4 hours at room temperature.[2]

-

Remove the precipitated potassium sulfate by suction filtration.

-

Concentrate the filtrate on a rotary evaporator at 30–40°C to remove excess n-propanol.

-

Dissolve the residual oil in a suitable solvent such as benzene or ethyl acetate (B1210297) and wash it with water.[2]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

Purify the final product by distillation under reduced pressure to obtain this compound.

Expected Yield: While specific yields for this compound are not detailed in the searched literature, they are expected to be comparable to those of methyl and ethyl nitroacetate, which are in the range of 66-70% and >70%, respectively.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the dipotassium salt of nitroacetic acid and its subsequent esterification.

Table 1: Synthesis of Dipotassium Salt of Nitroacetic Acid

| Parameter | Value | Reference |

| Starting Material | Nitromethane | [2] |

| Reagents | Potassium hydroxide, Water | [2] |

| Reaction Time | 1 hour at reflux | [2] |

| Reaction Temperature | ~160°C (reflux) | [2] |

| Product | Dipotassium salt of nitroacetic acid | [2] |

| Yield | 79–88% | [2] |

| Melting Point | 262°C (decomposes) | [2] |

Table 2: Synthesis of Alkyl Nitroacetates

| Parameter | Methyl Nitroacetate | Ethyl Nitroacetate | This compound (projected) | Reference |

| Starting Material | Dipotassium salt of nitroacetic acid | Dipotassium salt of nitroacetic acid | Dipotassium salt of nitroacetic acid | [2] |

| Alcohol | Methanol | Ethanol | n-Propanol | [2] |

| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid | [2] |

| Reaction Temperature | -15°C to Room Temperature | -15°C to Room Temperature | -15°C to Room Temperature | [2] |

| Yield | 66–70% | >70% | Similar yields expected | [2] |

| Boiling Point | 80–82°C (8 mm Hg) | - | - | [2] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for Propyl Nitroacetate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[1] Propyl nitroacetate (B1208598) is a highly effective Michael donor due to the electron-withdrawing nitro group, which increases the acidity of the α-proton, facilitating the formation of a stabilized carbanion under basic or organocatalytic conditions. This carbanion readily participates in conjugate additions to a wide array of Michael acceptors, including enones, enals, and nitroalkenes. The resulting γ-nitro ester adducts are versatile synthetic intermediates, readily transformed into valuable compounds such as γ-amino acids and complex heterocyclic structures, which are significant in medicinal chemistry and drug development.[2]

Recent advancements have focused on the development of asymmetric Michael additions, enabling stereocontrolled synthesis of chiral molecules. Organocatalysis, in particular, has emerged as a powerful, environmentally friendly strategy for achieving high enantioselectivity in these transformations.[2][3][4] These application notes provide detailed protocols for both organocatalytic asymmetric and classical base-catalyzed Michael additions using propyl nitroacetate.

Application Note 1: Asymmetric Organocatalytic Michael Addition to α,β-Unsaturated Ketones

This protocol details the enantioselective Michael addition of this compound to α,β-unsaturated ketones, catalyzed by a chiral primary amine-based organocatalyst. This method provides access to chiral γ-nitro ketones with high yields and enantioselectivities. The protocol is adapted from established procedures for ethyl nitroacetate, which exhibits analogous reactivity.[2]

Reaction Principle

The chiral primary amine catalyst activates the α,β-unsaturated ketone by forming a transient iminium ion. Simultaneously, the catalyst's basic moiety can interact with the this compound, facilitating deprotonation. This dual activation brings the reactants into a well-defined chiral environment, enabling a highly stereoselective conjugate addition.

Diagram of General Reaction Mechanism

Caption: General mechanism of an organocatalyzed Michael addition.

Experimental Protocol

This is a general procedure for the asymmetric Michael addition of this compound to an α,β-unsaturated ketone.

-

Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 eq., 0.3 mmol), the chiral primary amine organocatalyst (e.g., 9-amino-9-deoxyepiquinine) (0.2 eq., 0.06 mmol), and an acidic co-catalyst such as benzoic acid (0.4 eq., 0.12 mmol).

-

Solvent Addition: Add the chosen solvent (e.g., H₂O, 0.9 mL) and stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

-

Nucleophile Addition: Add this compound (2.0 eq., 0.6 mmol) to the reaction mixture.

-

Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 72 hours depending on the substrate.

-

Workup: Upon completion, quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution. Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to yield the desired γ-nitro ester adduct.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

References

Propyl Nitroacetate as a Versatile Precursor for the Synthesis of α-Amino Acids

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nitroacetate (B1208598) is a valuable and versatile precursor in organic synthesis, particularly for the preparation of a wide range of α-amino acids, including sterically hindered and unnatural variants. Its utility lies in the sequential C-alkylation of the α-carbon followed by the reduction of the nitro group to an amine. This methodology provides a robust route to α,α-disubstituted α-amino acids, which are of significant interest in peptide and protein engineering, as well as in the development of novel therapeutics. These non-proteinogenic amino acids can induce specific secondary structures in peptides and offer resistance to enzymatic degradation.

This document provides detailed application notes and experimental protocols for the synthesis of α-amino acids using propyl nitroacetate as the starting material. While the specific examples and quantitative data provided herein are primarily based on studies using the closely related ethyl nitroacetate, the described methodologies are directly applicable to this compound due to their similar chemical reactivity.

Overall Synthesis Pathway

The general strategy for synthesizing α-amino acids from this compound involves a three-step sequence:

-

Cα,α-Dialkylation: The acidic α-proton of this compound is abstracted by a base, and the resulting carbanion undergoes nucleophilic substitution with alkylating agents to introduce two side chains (R¹ and R²).

-

Nitro Group Reduction: The nitro group of the dialkylated intermediate is reduced to a primary amine, yielding the corresponding propyl α-amino ester.

-

Ester Hydrolysis (Saponification): The propyl ester is hydrolyzed under basic conditions to afford the final α-amino acid.

Application Notes and Protocols: Knoevenagel Condensation Reactions with Propyl Nitroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone. This reaction is widely utilized in the synthesis of a variety of important organic molecules, including intermediates for pharmaceuticals. Propyl nitroacetate (B1208598), as an active methylene compound, serves as a versatile building block in these condensations, leading to the formation of α,β-unsaturated nitro compounds. The electron-withdrawing nature of both the nitro and the ester groups activates the α-proton, facilitating its removal by a weak base to initiate the condensation.

The resulting propyl 2-nitro-3-aryl-acrylates are valuable intermediates in drug development. The nitroalkene moiety is a Michael acceptor and can participate in various transformations. The nitro group can be reduced to an amine, a functionality prevalent in many bioactive molecules, or transformed into other functional groups, making these compounds versatile precursors for a diverse range of molecular scaffolds.

Reaction Mechanism and Workflow

The Knoevenagel condensation of propyl nitroacetate with an aldehyde proceeds through a series of equilibrium steps, initiated by a base catalyst.

Caption: General workflow for the Knoevenagel condensation of this compound.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, which deprotonates the this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-nitro alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated nitroester product.

Caption: Simplified mechanism of the Knoevenagel condensation.

Experimental Protocols

1. Synthesis of this compound

This compound may not be readily commercially available and can be synthesized from the dipotassium (B57713) salt of nitroacetic acid.[1]

-

Materials:

-

Dipotassium salt of nitroacetic acid

-

n-Propanol

-

Concentrated Sulfuric Acid

-

Anhydrous Magnesium Sulfate (B86663)

-

Benzene (or other suitable solvent for extraction)

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Suspend the dipotassium salt of nitroacetic acid in a mixture of n-propanol and a suitable solvent like benzene.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid while maintaining the low temperature.

-

Add anhydrous magnesium sulfate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

-

2. General Protocol for Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol is a generalized procedure based on typical Knoevenagel condensations of related nitroalkanes and may require optimization for specific substrates.[2][3]

-

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Piperidine (catalyst)

-

Solvent (e.g., methanol, ethanol, or toluene)

-

Anhydrous Magnesium Sulfate or Molecular Sieves (optional, for dehydration)

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of the aromatic aldehyde (1.0 mmol) in the chosen solvent (5-10 mL), add this compound (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C), and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be filtered, washed with a cold solvent, and dried.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

-

Data Presentation

While specific quantitative data for the Knoevenagel condensation of this compound is not extensively available in the literature, the following table provides representative data for the condensation of the closely related ethyl nitroacetate with various aromatic aldehydes. It is anticipated that this compound would exhibit similar reactivity, although reaction times and yields may vary.

| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | RT | 24 | ~70-80 |

| 2 | 4-Nitrobenzaldehyde | Piperidine | Methanol | Reflux | 6 | ~85-95 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Toluene | 80 | 12 | ~60-70 |

| 4 | 2-Chlorobenzaldehyde | Piperidine | Ethanol | RT | 36 | ~65-75 |

Note: The data in this table is illustrative and based on analogous reactions with ethyl nitroacetate. Actual results with this compound may differ and require experimental optimization.

Applications in Drug Development

The propyl 2-nitro-3-aryl-acrylate products of the Knoevenagel condensation are versatile intermediates in the synthesis of pharmaceuticals. Their utility stems from the reactivity of the nitroalkene moiety.

-

Synthesis of Amino Compounds: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental in the synthesis of many drug candidates, as the amino group is a key pharmacophore.

-

Michael Additions: The electron-deficient double bond of the nitroalkene is susceptible to Michael addition by a wide range of nucleophiles. This allows for the introduction of various functional groups and the construction of more complex molecular architectures.

-

Heterocyclic Synthesis: The functional groups present in the Knoevenagel products can be utilized in cyclization reactions to form a variety of heterocyclic compounds, which are prevalent in medicinal chemistry.

-

Biological Activity of Nitroalkenes: Some α,β-unsaturated nitro compounds themselves have shown biological activity, including antimicrobial and anticancer properties. The cinnamate (B1238496) and cinnamamide (B152044) derivatives, structurally related to these products, have been investigated for a range of pharmacological activities.[4][5][6]

Caption: Synthetic pathways for drug development from Knoevenagel products.

Conclusion

The Knoevenagel condensation of this compound offers a valuable synthetic route to α,β-unsaturated nitro compounds. While detailed literature on this specific substrate is sparse, protocols can be adapted from similar reactions with other nitroacetates. The resulting products are versatile intermediates with significant potential in the synthesis of complex molecules for drug discovery and development. Further research into the scope and applications of Knoevenagel condensations with this compound is warranted to fully exploit its synthetic utility.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note and Protocol for the Synthesis of Propyl Nitroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of propyl nitroacetate (B1208598). The synthesis is a two-step process commencing with the formation of the dipotassium (B57713) salt of nitroacetic acid from nitromethane (B149229), followed by a Fischer esterification with propanol (B110389) to yield the final product. This protocol is adapted from established and reliable procedures for the synthesis of analogous alkyl nitroacetates.[1] Detailed methodologies for both synthetic steps, purification, and characterization are provided. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is included.

Introduction

Propyl nitroacetate is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the nitroacetic ester moiety into more complex molecules. Its utility is particularly notable in the synthesis of various pharmaceutical and agrochemical compounds. The following protocol details a reliable and adaptable method for its preparation in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of Dipotassium Salt of Nitroacetic Acid

This procedure is adapted from a well-established method for the synthesis of the dipotassium salt of nitroacetic acid.[1]

Materials:

-

Nitromethane (CH₃NO₂)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Methanol (for washing)

-

3 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Condenser with a calcium chloride drying tube

-

Pressure-equalizing dropping funnel

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Vacuum desiccator

Procedure:

-

In the 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a solution of 224 g of potassium hydroxide in 112 g of deionized water.

-

With stirring, add 61 g (1.0 mole) of nitromethane from the dropping funnel over a period of 30 minutes. The reaction is exothermic and the temperature may rise to 60-80 °C.[1]

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour using a heating mantle or oil bath maintained at approximately 160 °C.

-

Cool the mixture to room temperature. A crystalline product will precipitate.

-

Collect the precipitated dipotassium salt of nitroacetic acid by suction filtration using a Büchner funnel.

-

Wash the crystalline product several times with methanol.

-

Dry the product in a vacuum desiccator. This yields 71.5–80.0 g (79–88%) of the dipotassium salt of nitroacetic acid.[1]

Part 2: Synthesis of this compound

This procedure is an adaptation of the Fischer esterification method used for the synthesis of methyl and ethyl nitroacetate and is applicable for the preparation of this compound.[1]

Materials:

-

Dipotassium salt of nitroacetic acid (from Part 1)

-

Propan-1-ol (n-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene (B151609) (for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

2 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel with a calcium chloride drying tube

-

Thermometer

-

Ice-salt bath

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 465 mL of propan-1-ol.

-

Cool the mixture to -15 °C ± 3 °C using an ice-salt bath.

-

With vigorous stirring, slowly add 116 g of concentrated sulfuric acid from the dropping funnel over approximately 1 hour, ensuring the temperature is maintained at -15 °C.

-

Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for an additional 4 hours at room temperature.

-

Remove the precipitated potassium sulfate by suction filtration.

-

Concentrate the filtrate using a rotary evaporator at 30–40 °C.

-

Dissolve the residual oil in benzene and transfer the solution to a separatory funnel.

-

Wash the benzene solution with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the benzene by distillation.

-

Purify the crude this compound by vacuum distillation.

Data Presentation

| Parameter | Dipotassium Salt of Nitroacetic Acid | This compound (Expected) |

| Yield | 79–88% | >70% (based on analogous reactions)[1] |

| CAS Number | Not applicable | 31333-36-5 |

| Molecular Formula | C₂HK₂NO₄ | C₅H₉NO₄ |

| Molecular Weight | 181.28 g/mol | 147.13 g/mol |

| Boiling Point | Decomposes at 262 °C[1] | Not explicitly found, requires determination |

| Appearance | Crystalline powder | Colorless liquid |

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway of Fischer Esterification

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen) and a singlet for the methylene group adjacent to the nitro group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display strong absorption bands corresponding to the C=O stretch of the ester (typically around 1740-1760 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can be used to determine the purity of the final product and to confirm its molecular weight.

-

Safety Precautions

-

Nitromethane is flammable and toxic. Handle in a well-ventilated fume hood.

-

Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and appropriate PPE.

-

Benzene is a known carcinogen. Use only in a well-ventilated fume hood with appropriate PPE.

-

The dipotassium salt of nitroacetic acid should be handled with care, as some nitro salts can be explosive.

-

All reactions should be performed in a well-ventilated fume hood.

References

Propyl Nitroacetate as a Glycine Template in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nitroacetate (B1208598) is a valuable reagent in organic synthesis, serving as a versatile glycine (B1666218) template for the preparation of a wide range of α-amino acids, including non-proteinogenic and sterically hindered variants. The presence of the nitro group at the α-position activates the methylene (B1212753) protons, facilitating C-C bond formation through various reactions such as alkylation, Michael additions, and condensations. Subsequent reduction of the nitro group provides a straightforward route to the corresponding α-amino esters, which are key intermediates in peptide synthesis and drug discovery. This document provides detailed application notes and experimental protocols for the use of propyl nitroacetate in the synthesis of α-amino acids.

Key Applications

This compound is a key building block for the synthesis of diverse α-amino acid derivatives through three main synthetic pathways:

-

Alkylation: The activated α-carbon of this compound can be readily deprotonated and subsequently alkylated with a variety of electrophiles to introduce diverse side chains.

-

Michael Addition: As a soft nucleophile, the enolate of this compound undergoes conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors), leading to the formation of γ-nitro ester derivatives.

-

Condensation: In the presence of a base, this compound can condense with aldehydes and ketones to form nitro-alkene intermediates, which can be further elaborated.

These transformations, followed by the reduction of the nitro group, provide access to a vast array of α-amino acids with tailored functionalities.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those involving this compound, primarily featuring ethyl and tert-butyl nitroacetate. This data is intended to provide an indication of expected yields and stereoselectivities.

Table 1: Asymmetric Michael Addition of Alkyl Nitroacetates to Enones

| Entry | Michael Acceptor (Enone) | Alkyl Nitroacetate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | tert-Butyl nitroacetate | Chiral Squaramide (10) | CHCl₃ | 72 | 95 | 98 |

| 2 | (E)-4-phenylbut-3-en-2-one | Ethyl nitroacetate | Chiral Primary Amine (20) | Water | 2 | 98 | 93 |

| 3 | Cyclohexenone | tert-Butyl nitroacetate | Chiral Squaramide (10) | Toluene | 48 | 85 | 95 |

| 4 | 3-Methylcyclohex-2-enone | Ethyl nitroacetate | Chiral Primary Amine (20) | Water | 2.2 | 97 | 89 |

Data adapted from analogous reactions and may not be representative of this compound reactions.

Table 2: Diastereoselective Alkylation of Alkyl Nitroacetates

| Entry | Electrophile | Alkyl Nitroacetate | Base | Solvent | Temp (°C) | Yield (%) | dr |

| 1 | Benzyl Bromide | tert-Butyl nitroacetate | NaH | THF | 0 to rt | 85 | >95:5 |

| 2 | Methyl Iodide | Ethyl nitroacetate | K₂CO₃ | DMF | rt | 92 | N/A |

| 3 | Allyl Bromide | tert-Butyl nitroacetate | DBU | CH₂Cl₂ | 0 | 88 | >95:5 |

Data adapted from analogous reactions and may not be representative of this compound reactions.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates using this compound.

Protocol 1: Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol describes the conjugate addition of this compound to a Michael acceptor, such as chalcone, followed by the reduction of the nitro group to yield the corresponding γ-amino ester.

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., Chalcone)

-

Base (e.g., DBU, Et₃N, or an organocatalyst for asymmetric synthesis)

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF)

-

Zinc dust (activated)

-

Hydrochloric acid (concentrated)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Michael Addition

-

To a solution of the α,β-unsaturated ketone (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 5 mL per mmol of ketone) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq for stoichiometric base, or 0.1-0.2 eq for a catalyst).

-

Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

-

Slowly add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC (typically 2-24 hours).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

-